N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its core structure comprises an imidazo[1,2-a]pyrimidine ring fused to a 2-methoxyphenyl group, linked via an amide bond to a 4-phenylbutanamide side chain. This compound is of interest in medicinal chemistry due to the imidazopyrimidine moiety, which is commonly associated with kinase inhibition and anti-proliferative activity. The methoxy group on the phenyl ring may enhance solubility, while the 4-phenylbutanamide chain could contribute to hydrophobic interactions with biological targets .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-29-21-12-11-18(20-16-27-14-6-13-24-23(27)26-20)15-19(21)25-22(28)10-5-9-17-7-3-2-4-8-17/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHILHAVQDMLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of a one-pot three-component reaction catalyzed by silica sulfuric acid, ammonium acetate, or sulfamic acid . The reaction conditions often involve the use of green solvents like PEG-400 and butan-1-ol to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and catalyst-free synthesis are often employed to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like iodine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Iodine, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of halogenated derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the COX-2 enzyme. This enzyme is responsible for the biosynthesis of prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects . Molecular modeling studies have shown that the compound’s pharmacophore is well-placed within the COX-2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings:
Core Heterocyclic Systems: The imidazo[1,2-a]pyrimidine core in the target compound distinguishes it from benzo[b][1,4]oxazin-3-one derivatives (e.g., compounds 7a-c), which exhibit a fused benzoxazinone scaffold . In contrast, the sulfonamide-morpholine compound () features a bromopyrimidine and sulfonamide group, which are absent in the target molecule. These groups could enhance solubility but introduce steric hindrance .
Substituent Effects :
- The 4-phenylbutanamide side chain in the target compound differs from the 4-(trifluoromethyl)benzamide group in BF38304 . The phenylbutanamide chain provides extended hydrophobicity, whereas the CF3 group in BF38304 increases electron-withdrawing effects and metabolic stability.
- Compounds from (e.g., o-n) incorporate stereochemically complex diphenylhexane chains and hydroxy groups, which may influence pharmacokinetics (e.g., half-life) but complicate synthesis .
Synthetic Accessibility :
- The target compound’s synthesis is inferred to involve amide coupling, similar to BF38304 . However, benzo[b][1,4]oxazin-3-one derivatives () are synthesized via Cs2CO3-mediated reactions in DMF, suggesting divergent pathways .
Potential Biological Implications: The methoxy group in the target compound and ’s sulfonamide analog may improve solubility compared to purely hydrophobic analogs like BF38304. The absence of a sulfonamide or morpholine group in the target compound might reduce off-target interactions compared to ’s molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
